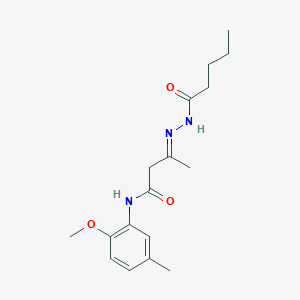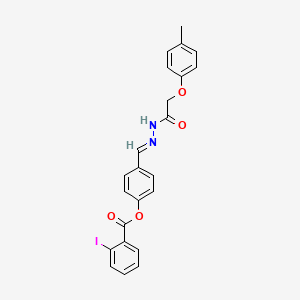![molecular formula C15H21N3OS B11553428 N-tert-butyl-2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B11553428.png)
N-tert-butyl-2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-butyl-2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetamide is a synthetic organic compound that features a tert-butyl group, a cyano group, and a trimethylpyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the pyridine derivative: The starting material, 3-cyano-4,5,6-trimethylpyridine, is synthesized through a series of reactions involving nitration, reduction, and alkylation.
Thioether formation: The pyridine derivative is then reacted with a suitable thiol reagent under basic conditions to form the sulfanyl group.
Acetamide formation: The final step involves the reaction of the thioether with tert-butylamine and acetic anhydride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents.
Análisis De Reacciones Químicas
Types of Reactions
N-tert-butyl-2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a suitable base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various alkyl or aryl derivatives.
Aplicaciones Científicas De Investigación
N-tert-butyl-2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-tert-butyl-2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The cyano group and the sulfanyl group are key functional groups that contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N-tert-butyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide: A similar compound with a slightly different substitution pattern on the pyridine ring.
N-tert-butyl-2-[(3-cyano-4,5-dimethylpyridin-2-yl)sulfanyl]acetamide: Another analog with different methyl group positions.
Uniqueness
N-tert-butyl-2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three methyl groups on the pyridine ring can affect its steric and electronic properties, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C15H21N3OS |
|---|---|
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
N-tert-butyl-2-(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C15H21N3OS/c1-9-10(2)12(7-16)14(17-11(9)3)20-8-13(19)18-15(4,5)6/h8H2,1-6H3,(H,18,19) |
Clave InChI |
NKTKZYZKOFCJSU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(N=C1C)SCC(=O)NC(C)(C)C)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B11553345.png)
![4-Bromo-N'-[(E)-[4-(heptyloxy)phenyl]methylidene]benzohydrazide](/img/structure/B11553351.png)

![4-(morpholin-4-yl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-N-(3-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11553358.png)
![N-(4-methylphenyl)-N'-(2-{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}ethyl)ethanediamide](/img/structure/B11553367.png)
![(3E)-3-{[(4-methoxyphenoxy)acetyl]hydrazono}-N-(3-nitrophenyl)butanamide](/img/structure/B11553374.png)
![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11553381.png)
![N'-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B11553390.png)
![N'-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11553400.png)
![4-Bromo-2-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B11553417.png)
![4-[(E)-(phenylimino)methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate](/img/structure/B11553427.png)
![ethyl 4-{[3-cyano-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B11553435.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11553436.png)

